molecular formula C23H17BrClN3O2 B12213615 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

Cat. No.: B12213615
M. Wt: 482.8 g/mol
InChI Key: OEBKWQVPNUIESR-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a chlorobenzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through an etherification reaction, where the phenol group reacts with a chlorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3-bromobenzyl)oxy]phenol
  • 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(3-methylbenzyl)oxy]phenol

Uniqueness

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both bromophenyl and chlorobenzyl groups in the same molecule is relatively rare and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C23H17BrClN3O2

Molecular Weight

482.8 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrClN3O2/c24-16-6-4-15(5-7-16)20-12-27-23(26)28-22(20)19-9-8-18(11-21(19)29)30-13-14-2-1-3-17(25)10-14/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

OEBKWQVPNUIESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O

Origin of Product

United States

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